molecular formula C7H10IN B13807542 Pyridinium, 1,3-dimethyl-, iodide CAS No. 10129-51-8

Pyridinium, 1,3-dimethyl-, iodide

Cat. No.: B13807542
CAS No.: 10129-51-8
M. Wt: 235.07 g/mol
InChI Key: BVUPLMFUPRCOEH-UHFFFAOYSA-M
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Description

(S)-1’-Methylnicotinium Iodide is a quaternary ammonium compound derived from nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1’-Methylnicotinium Iodide typically involves the quaternization of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of (S)-1’-Methylnicotinium Iodide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-1’-Methylnicotinium Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced nicotinic acid derivatives, and various substituted nicotinic acid compounds .

Scientific Research Applications

(S)-1’-Methylnicotinium Iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1’-Methylnicotinium Iodide involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various molecular pathways, including those involved in signal transduction and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1’-Methylnicotinium Iodide is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other nicotinic acid derivatives. Its quaternary ammonium structure also imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

10129-51-8

Molecular Formula

C7H10IN

Molecular Weight

235.07 g/mol

IUPAC Name

1,3-dimethylpyridin-1-ium;iodide

InChI

InChI=1S/C7H10N.HI/c1-7-4-3-5-8(2)6-7;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

BVUPLMFUPRCOEH-UHFFFAOYSA-M

Canonical SMILES

CC1=C[N+](=CC=C1)C.[I-]

Origin of Product

United States

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